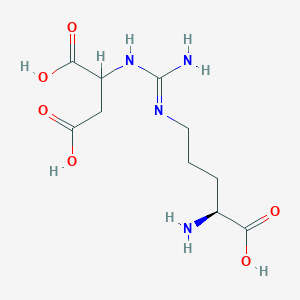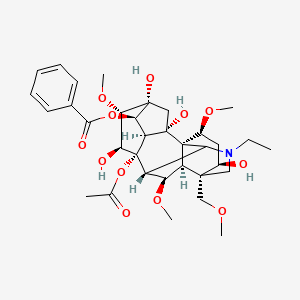
Obtusol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Obtusol is a sesquiterpenoid with the molecular formula C15H23Br2ClO . It is one of the secondary metabolites isolated from sea hares of the genus Aplysia .
Synthesis Analysis
The total synthesis of Obtusol was achieved by Gao and Murai in 1992 . In addition to compound 69, Vairappan and co-authors described the isolation of iso-obtusol (74) from A. parvula, while Díaz-Marrero et al .
Molecular Structure Analysis
The molecular structure of Obtusol is characterized by 5 defined stereocentres . The molecule has an average mass of 414.603 Da and a mono-isotopic mass of 411.980408 Da .
Scientific Research Applications
Chemical Characterization and Isolation
Obtusol, a pentacyclic triterpenoid, was identified and isolated from the leaves of Plumeria obtusa. This discovery is significant in phytochemistry, showcasing the diverse chemical compounds present in nature (Siddiqui, Firdous, & Begum, 1999).
Pharmacognostic Studies
Pharmacognostic and phytochemical studies of Plumeria obtusa, the plant from which obtusol is derived, have been conducted. These studies are essential for the identification and standardization of herbal substances, contributing to the development of pharmacopoeial monographs for such plants (Kamran, Khaliq, & Uzair, 2020).
Bioactive Potential
Research on the Brazilian red alga Laurencia dendroidea led to the identification of obtusol as a sesquiterpene with significant in vitro and in vivo leishmanicidal activity, showcasing its potential as a bioactive compound for treating leishmaniasis with low cytotoxicity (Machado et al., 2011).
Larvicidal Properties
The halogenated sesquiterpene (+)-Obtusol, isolated from Laurencia dendroidea, demonstrated potent larvicidal activity against the dengue vector mosquito Aedes aegypti. This finding highlights the potential of obtusol in vector control and dengue prevention (Salvador-Neto et al., 2016).
properties
CAS RN |
73494-22-1 |
|---|---|
Molecular Formula |
C15H23Br2ClO |
Molecular Weight |
414.6 g/mol |
IUPAC Name |
(3R,4S,6S)-4,9-dibromo-10-chloro-5,5,9-trimethyl-1-methylidenespiro[5.5]undecan-3-ol |
InChI |
InChI=1S/C15H23Br2ClO/c1-9-7-10(19)12(16)13(2,3)15(9)6-5-14(4,17)11(18)8-15/h10-12,19H,1,5-8H2,2-4H3/t10-,11?,12-,14?,15+/m1/s1 |
InChI Key |
JPQFUHCOKXIWBB-LJURCNODSA-N |
Isomeric SMILES |
CC1([C@@H]([C@@H](CC(=C)[C@@]12CCC(C(C2)Cl)(C)Br)O)Br)C |
SMILES |
CC1(C(C(CC(=C)C12CCC(C(C2)Cl)(C)Br)O)Br)C |
Canonical SMILES |
CC1(C(C(CC(=C)C12CCC(C(C2)Cl)(C)Br)O)Br)C |
synonyms |
obtusol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7,9-Dimethylbenz[c]acridine](/img/structure/B1206154.png)


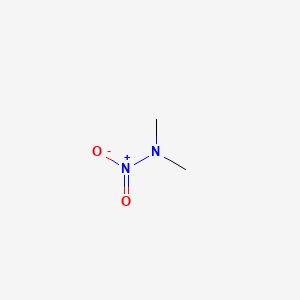
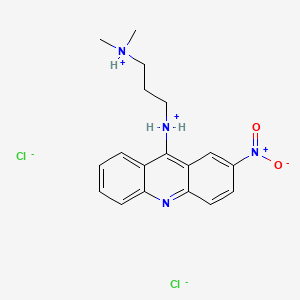
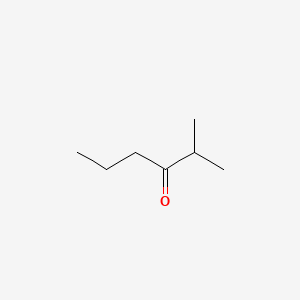
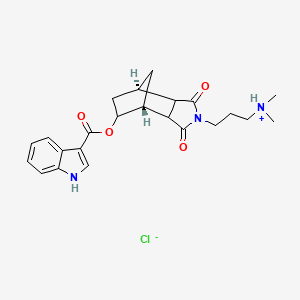
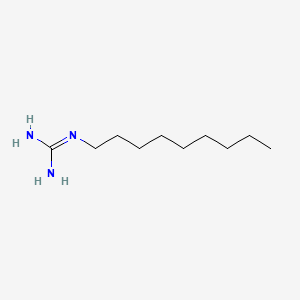
![2-[[1-(2-Amino-1,4,5,6-tetrahydropyrimidin-6-yl)-2-[[4-methyl-1-oxo-1-[(1-oxo-3-phenylpropan-2-yl)amino]pentan-2-yl]amino]-2-oxoethyl]carbamoylamino]-3-phenylpropanoic acid](/img/structure/B1206166.png)
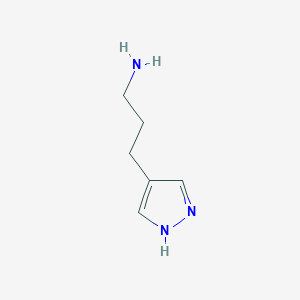
![4-Ethylidene-7-hydroxy-6-(hydroxymethyl)-7-methyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione](/img/structure/B1206171.png)
